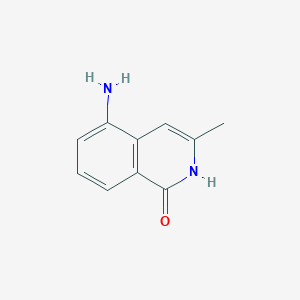

5-amino-3-methyl-2H-isoquinolin-1-one

Description

5-Amino-3-methyl-2H-isoquinolin-1-one is a heterocyclic compound featuring an isoquinolinone core substituted with a methyl group at position 3 and an amino group at position 3. Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol. The amino and methyl substituents influence its electronic, steric, and physicochemical properties, making it a candidate for pharmaceutical and materials science research. Isoquinolinone derivatives are known for their biological activity, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name |

5-amino-3-methyl-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-5-8-7(10(13)12-6)3-2-4-9(8)11/h2-5H,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMUHOKYVYRKPAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2N)C(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Detailed Analysis of Structural and Functional Differences

Substituent Effects on Reactivity and Bioactivity Methyl vs. CDJ’s higher molecular weight (282.71 vs. 174.20) may reduce solubility but improve receptor binding . Aminomethyl (): The primary amine in 5-(aminomethyl)isoquinolin-1(2H)-one offers additional hydrogen-bonding sites compared to the secondary amino group in the target compound. This could increase solubility (e.g., logP ~0.8) but reduce membrane permeability . This structural feature may enhance metabolic stability in vivo .

Physicochemical and Pharmacokinetic Implications Molecular Weight and Complexity: The benzyl- and oxyethoxy-substituted derivative () exemplifies how bulkier substituents increase molecular weight (>450 g/mol), likely reducing oral bioavailability due to poor absorption . Electronic Effects: The electron-withdrawing chlorine in CDJ may stabilize the isoquinolinone core against nucleophilic attack, whereas the methyl group in the target compound provides steric shielding without significant electronic perturbation.

Synthetic Accessibility The target compound’s methyl and amino groups can be introduced via straightforward alkylation and amination reactions. In contrast, CDJ’s chlorophenyl group may require cross-coupling methodologies (e.g., Suzuki-Miyaura), increasing synthetic complexity .

Potential Applications Target Compound: Suitable as a lead structure for kinase inhibitors due to balanced lipophilicity and moderate size. CDJ: May exhibit enhanced antibacterial activity due to chlorine’s electronegativity . Dihydro Derivative (): Could serve as a scaffold for CNS drugs, leveraging improved stability and reduced planar rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.